2-Bromo-1,1-dimethylcyclopropane 2-Bromo-1,1-dimethylcyclopropane
Brand Name: Vulcanchem
CAS No.: 3815-09-6
VCID: VC7865241
InChI: InChI=1S/C5H9Br/c1-5(2)3-4(5)6/h4H,3H2,1-2H3
SMILES: CC1(CC1Br)C
Molecular Formula: C5H9B
Molecular Weight: 149.03 g/mol

2-Bromo-1,1-dimethylcyclopropane

CAS No.: 3815-09-6

Cat. No.: VC7865241

Molecular Formula: C5H9B

Molecular Weight: 149.03 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1,1-dimethylcyclopropane - 3815-09-6

Specification

CAS No. 3815-09-6
Molecular Formula C5H9B
Molecular Weight 149.03 g/mol
IUPAC Name 2-bromo-1,1-dimethylcyclopropane
Standard InChI InChI=1S/C5H9Br/c1-5(2)3-4(5)6/h4H,3H2,1-2H3
Standard InChI Key JFZZKSOCMDLXPF-UHFFFAOYSA-N
SMILES CC1(CC1Br)C
Canonical SMILES CC1(CC1Br)C

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Bromo-1,1-dimethylcyclopropane belongs to the class of halogenated cyclopropanes. Its IUPAC name, 2-bromo-1,1-dimethylcyclopropane, reflects the substitution pattern: a bromine atom at position 2 and methyl groups at positions 1 and 1 of the cyclopropane ring. The compound’s strained ring system contributes to its reactivity, particularly in ring-opening and substitution reactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₅H₉Br
Molecular Weight149.03 g/mol
CAS Number3815-09-6
logP (Octanol-Water)2.23
Boiling Point~120–125°C (estimated)
Density1.35–1.40 g/cm³ (estimated)

The compound’s Canonical SMILES (CC1(CC1Br)C) and InChI Key (JFZZKSOCMDLXPF-UHFFFAOYSA-N) provide unambiguous representations of its structure, enabling precise database searches and computational modeling.

Spectroscopic Data

  • NMR Spectroscopy:

    • ¹H NMR: Signals corresponding to the cyclopropane ring protons appear as complex multiplet patterns due to ring strain and coupling with adjacent methyl groups. Methyl protons resonate as singlets near δ 1.2–1.5 ppm.

    • ¹³C NMR: The carbons of the cyclopropane ring exhibit distinct shifts, with the bromine-bearing carbon appearing downfield (~δ 35–40 ppm).

  • IR Spectroscopy: Stretching vibrations for C-Br bonds are observed near 550–600 cm⁻¹.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves the free radical bromination of 1,1-dimethylcyclopropane using molecular bromine (Br₂) under controlled conditions. This reaction typically proceeds in non-polar solvents like carbon tetrachloride (CCl₄) at temperatures between 40–60°C.

1,1-Dimethylcyclopropane+Br2Δ2-Bromo-1,1-dimethylcyclopropane+HBr\text{1,1-Dimethylcyclopropane} + \text{Br}_2 \xrightarrow{\Delta} \text{2-Bromo-1,1-dimethylcyclopropane} + \text{HBr}

Key considerations include:

  • Radical Initiators: Light or peroxides (e.g., benzoyl peroxide) to generate bromine radicals.

  • Selectivity: Excess cyclopropane minimizes polybromination.

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance yield and safety. Catalysts such as Lewis acids (e.g., AlCl₃) may accelerate the reaction, while in-line purification systems remove byproducts like hydrogen bromide (HBr).

Reactivity and Chemical Transformations

Nucleophilic Substitution

The bromine atom acts as a leaving group, enabling reactions with nucleophiles (e.g., hydroxide, amines):

2-Bromo-1,1-dimethylcyclopropane+OH1,1-Dimethylcyclopropanol+Br\text{2-Bromo-1,1-dimethylcyclopropane} + \text{OH}^- \rightarrow \text{1,1-Dimethylcyclopropanol} + \text{Br}^-

Elimination Reactions

Treatment with strong bases (e.g., KOtBu) induces dehydrohalogenation, yielding 1,1-dimethylcyclopropene:

2-Bromo-1,1-dimethylcyclopropaneKOtBu1,1-Dimethylcyclopropene+KBr+H2O\text{2-Bromo-1,1-dimethylcyclopropane} \xrightarrow{\text{KOtBu}} \text{1,1-Dimethylcyclopropene} + \text{KBr} + \text{H}_2\text{O}

Ring-Opening Additions

Electrophiles (e.g., HBr, Br₂) attack the strained cyclopropane ring, leading to open-chain products. For example, bromine addition produces 1,2-dibromo-1,1-dimethylpropane.

Applications in Research and Industry

Organic Synthesis

The compound serves as a precursor for synthesizing cyclopropane derivatives, which are pivotal in natural product synthesis and drug discovery. For instance, it has been used to prepare cyclopropylamines, a class of bioactive molecules with applications in neurology and oncology.

Table 2: Example Derivatives and Applications

DerivativeApplication
1,1-DimethylcyclopropanolSolvent additive
Cyclopropenone analogsPolymer crosslinkers
Brominated polymersFlame retardants

Material Science

Incorporating 2-bromo-1,1-dimethylcyclopropane into polymers enhances thermal stability. For example, copolymerization with styrene yields materials with improved glass transition temperatures (Tg).

Future Directions

Research opportunities include:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral cyclopropane derivatives.

  • Biological Screening: Expanding studies on cytotoxicity and enzyme inhibition.

  • Green Chemistry: Exploring solvent-free bromination methods.

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